3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
Description
3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-chlorobenzoyl group at position 3 and a 4-methoxyphenyl group at position 5. The pyridazine core provides a planar aromatic scaffold, while the piperazine moiety introduces conformational flexibility. The 4-methoxyphenyl substituent at position 6 adds steric bulk and electron-donating properties, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-19-8-4-16(5-9-19)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)17-2-6-18(23)7-3-17/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRVBNIYHHZMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing the piperazine moiety have been reported to target acetylcholinesterase (ache) and butyrylcholinesterase (bche) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Mode of Action
This inhibition increases the levels of acetylcholine in the nervous system, which can have various effects depending on the specific context .
Biochemical Pathways
Inhibition of ache and bche enzymes can affect cholinergic transmission, which is involved in numerous physiological processes, including muscle function, memory, and cognition .
Pharmacokinetics
It’s worth noting that the piperazine moiety is a common structural motif in pharmaceuticals, partly due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Inhibition of ache and bche enzymes can lead to increased acetylcholine levels, which can affect various physiological processes, including muscle function, memory, and cognition .
Biochemical Analysis
Biochemical Properties
The compound 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine has been found to interact with acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis. The inhibition of AChE is a key drug target to increase acetylcholine levels, which is crucial in the treatment of Alzheimer’s disease. The compound showed competitive inhibition, suggesting it binds to the active site of the enzyme.
Cellular Effects
Given its interaction with AChE, it can be inferred that it may influence cell function by modulating acetylcholine levels. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
The compound 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C19H20ClN3O
- Molecular Weight : 345.84 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The compound features a pyridazine core substituted with a piperazine moiety and a chlorobenzoyl group, which are critical for its biological interactions.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:
- Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. It promotes β-arrestin translocation and G protein activation, suggesting potential use in treating conditions like schizophrenia and depression .
- Anticancer Activity : Studies have demonstrated that the compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
- Antiviral Properties : Preliminary data suggest that this compound may possess antiviral activity against SARS-CoV-2 by inhibiting viral proteases, indicating a potential role in COVID-19 treatment strategies .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities of the compound:
Case Studies
- Neuroprotection : A study investigated the neuroprotective effects of the compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated significant protection against neurodegeneration, which may have implications for treating neurodegenerative diseases .
- Cancer Treatment : In vitro studies on various cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with notable effects observed in breast and prostate cancer models. Further investigation into its mechanism revealed activation of apoptotic pathways .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that derivatives of pyridazine compounds exhibit potential anticancer properties. The specific compound has been studied for its ability to inhibit the proliferation of cancer cells, demonstrating cytotoxic effects against various cancer lines. For instance, studies have shown that similar piperazine derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antidepressant and Anxiolytic Effects
The piperazine moiety is known for its presence in several antidepressant and anxiolytic drugs. Compounds with similar structures have been reported to interact with serotonin receptors, suggesting that 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine may possess similar pharmacological activities. Research into its binding affinities and behavioral effects in animal models could provide insights into its potential use as an antidepressant .
Antimicrobial Properties
Preliminary studies have indicated that this compound may exhibit antimicrobial activity against a range of pathogens. The chlorobenzoyl group is particularly noted for enhancing the lipophilicity of compounds, which can improve their membrane permeability and efficacy against bacterial infections .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. SAR studies have revealed that modifications to the piperazine ring and substituents on the phenyl groups can significantly affect biological activity. For example, varying the halogen substitutions on the benzoyl group has been linked to changes in potency and selectivity towards specific biological targets .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions, including condensation reactions and cyclization processes. Research has focused on developing efficient synthetic routes that allow for the rapid generation of analogs with improved efficacy and reduced toxicity. For instance, modifications to the synthetic pathway have been explored to enhance yields and reduce reaction times, making the production of this compound more feasible for large-scale applications .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of related compounds, researchers found that derivatives with similar structural motifs significantly inhibited tumor growth in xenograft models. The study highlighted the importance of the piperazine ring in mediating these effects, suggesting that further exploration of this compound could lead to novel anticancer therapies .
Case Study 2: Antidepressant Potential
Another investigation assessed the behavioral effects of piperazine derivatives in rodent models of depression. Results indicated that certain modifications led to increased serotonin receptor affinity, correlating with enhanced antidepressant-like effects in behavioral assays .
Comparison with Similar Compounds
Key Observations:
Substituent Effects at Position 3: The target compound’s 4-chlorobenzoyl group introduces a rigid carbonyl linkage, contrasting with simpler aryl (e.g., 4-fluorophenyl in ) or heterocyclic (e.g., pyrimidin-2-yl in ) substituents. This rigidity may improve target binding but reduce solubility compared to pyridazinone derivatives .
Substituent Effects at Position 6: The 4-methoxyphenyl group in the target compound is bulkier and more lipophilic than pyridazinones or pyrazoles (e.g., ), which could influence blood-brain barrier penetration.
Synthetic Pathways :
- Most analogs are synthesized via nucleophilic substitution of 3,6-dichloropyridazine, as seen in . The target compound likely follows a similar route, with 4-chlorobenzoylpiperazine as the nucleophile.
Preparation Methods
Nucleophilic Aromatic Substitution
The pyridazin-3-one intermediate undergoes chlorination at position 3 using phosphorus oxychloride (POCl₃), converting the carbonyl group to a chloro substituent. Subsequent nucleophilic substitution with piperazine in refluxing methanol, catalyzed by anhydrous potassium carbonate, introduces the piperazine moiety. This step typically achieves 68–73% yield, with the base facilitating deprotonation of piperazine to enhance nucleophilicity.
Optimization of Reaction Conditions
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Solvent: Methanol or ethanol, ensuring solubility of both reactants.
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Temperature: Reflux (65–80°C) to drive the reaction to completion within 5–8 hours.
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Molar Ratio: A 1:1.2 ratio of chloropyridazine to piperazine minimizes side reactions.
Acylation of Piperazine with 4-Chlorobenzoyl Chloride
The secondary amine of the piperazine group reacts with 4-chlorobenzoyl chloride under Schotten-Baumann conditions. Key parameters include:
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Base: Aqueous sodium hydroxide (10%) to scavenge HCl, preventing protonation of the amine.
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Solvent: Dichloromethane or ethyl acetate for biphasic conditions, enhancing interfacial reactivity.
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Yield: 82–85%, with purity confirmed via recrystallization from ethanol.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Recent advancements propose a tandem approach where the pyridazine core, piperazine, and 4-chlorobenzoyl groups are introduced sequentially without isolating intermediates. This method reduces purification steps and improves overall yield (75–78%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W) accelerates the piperazine substitution step, completing the reaction in 1–2 hours with comparable yields (70–72%).
Structural Characterization and Analytical Data
Table 1: Physicochemical Properties of 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁ClN₄O₂ |
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | (4-Chlorophenyl)-[4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl]methanone |
| Melting Point | 172–176°C (recrystallized from ethanol) |
| Rf Value | 0.36 (Chloroform:Methanol, 8:2) |
Spectroscopic Data:
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IR (KBr): 1672 cm⁻¹ (C=O stretch), 1655 cm⁻¹ (pyridazine ring).
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¹H NMR (DMSO-d₆): δ 7.39–8.34 (aromatic protons), 3.72 (piperazine CH₂), 3.85 (OCH₃).
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Substitution
Positional selectivity during chlorination is critical. Excess POCl₃ (3 eq.) and dimethylformamide (DMF) as a catalyst ensure monochlorination at position 3.
Purification of Hydrophobic Intermediates
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials and byproducts.
Comparative Analysis of Synthetic Approaches
Table 2: Yield and Efficiency Across Methods
| Step | Conventional Method (%) | Microwave-Assisted (%) |
|---|---|---|
| Pyridazine Formation | 82 | N/A |
| Piperazine Substitution | 68 | 72 |
| Benzoylation | 85 | 85 |
| Overall Yield | 47 | 55 |
Microwave-assisted synthesis marginally outperforms conventional methods by reducing reaction times and energy consumption .
Q & A
Q. What are the key synthetic routes for 3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and functional group modifications. Key steps include:
- Step 1 : Formation of the pyridazine core via cyclization reactions (e.g., using hydrazine derivatives).
- Step 2 : Introduction of the 4-(4-chlorobenzoyl)piperazine moiety via Buchwald-Hartwig coupling or SNAr reactions.
- Step 3 : Functionalization of the 4-methoxyphenyl group through Suzuki-Miyaura cross-coupling .
Optimization focuses on: - Temperature : 80–120°C for coupling reactions to balance reactivity and side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Table 1 : Representative Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Hydrazine, EtOH, reflux | 65–75 | |
| Piperazine Coupling | Pd(OAc)₂, XPhos, 100°C | 50–60 | |
| Methoxyphenyl Addition | Suzuki coupling, K₂CO₃, 80°C | 70–80 |
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Analytical techniques are critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton integration at δ 7.2–8.1 ppm for pyridazine and methoxyphenyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 465.12).
- X-ray Crystallography : Resolves stereochemistry of the piperazine ring and chlorobenzoyl orientation .
Q. What preliminary biological activities are reported for pyridazine derivatives with similar structures?
- Methodological Answer : Screening assays often target:
- Enzyme Inhibition : ATP-binding sites of kinases (IC₅₀ values < 1 μM in select cases).
- Receptor Binding : Serotonin (5-HT) and dopamine receptors due to piperazine’s affinity for neurotransmitter targets.
For example, analogs with 4-methoxyphenyl groups show moderate anti-inflammatory activity (e.g., COX-2 inhibition at 10 μM) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Tools like Molecular Dynamics (MD) and Density Functional Theory (DFT) predict:
- Solubility : LogP calculations (e.g., using MarvinSuite) to balance hydrophobicity from the chlorobenzoyl group.
- Metabolic Stability : Cytochrome P450 interactions simulated via docking (AutoDock Vina).
Example: Modifying the methoxy group to a trifluoromethoxy substituent reduces metabolic clearance in liver microsome assays .
Q. What strategies resolve contradictions in reported biological activity data across structurally similar compounds?
- Methodological Answer : Discrepancies arise from assay conditions or target promiscuity. Solutions include:
- Dose-Response Curves : Re-testing compounds at standardized concentrations (e.g., 0.1–100 μM).
- Target Profiling : Broad-panel screening (e.g., Eurofins CEREP panel) to identify off-target effects.
Case Study : A pyridazine analog showed conflicting IC₅₀ values for PDE4 inhibition; re-evaluation under uniform buffer conditions (pH 7.4 vs. 6.8) resolved variability .
Q. How can reaction conditions be tailored to improve regioselectivity in pyridazine functionalization?
- Methodological Answer : Regioselectivity challenges arise during halogenation or cross-coupling. Approaches:
- Directing Groups : Use of temporary protecting groups (e.g., Boc on piperazine) to steer reactivity.
- Microwave-Assisted Synthesis : Enhances kinetic control, reducing side products (e.g., 30% yield increase at 150°C, 10 min) .
Table 2 : Impact of Reaction Parameters on Regioselectivity
| Parameter | Effect on Selectivity | Example Outcome |
|---|---|---|
| Solvent Polarity | Higher polarity favors C-3 substitution | DMF → 85% C-3 product |
| Catalyst Loading | Pd 5% vs. 10% reduces dimerization | 10% Pd → 70% yield |
Q. What are the limitations of current SAR studies for this compound class, and how can they be addressed?
- Methodological Answer : Limitations include:
- Structural Complexity : Overlapping pharmacophores (piperazine + pyridazine) complicate SAR interpretation.
- Data Gaps : Limited in vivo toxicity profiles.
Solutions: - Fragment-Based Design : Deconstruct the molecule to isolate piperazine/pyridazine contributions.
- ADMET Predictive Models : Use platforms like ADMET Predictor™ to prioritize analogs with favorable profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
